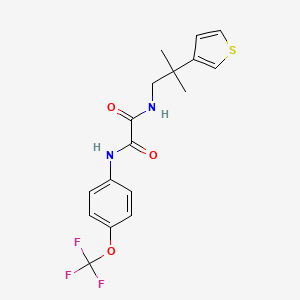

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

This oxalamide derivative features a thiophene moiety (2-methyl-2-(thiophen-3-yl)propyl) and a 4-(trifluoromethoxy)phenyl group linked via an oxalamide bridge.

Properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-16(2,11-7-8-26-9-11)10-21-14(23)15(24)22-12-3-5-13(6-4-12)25-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWXAKWAWYDAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene and trifluoromethoxyphenyl intermediates. These intermediates are then coupled through an oxalamide linkage. Common synthetic routes include:

Thiophene Synthesis: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

Trifluoromethoxyphenyl Synthesis: The trifluoromethoxy group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethoxide anions.

Coupling Reaction: The final step involves coupling the thiophene and trifluoromethoxyphenyl intermediates using oxalyl chloride and an amine base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and trifluoromethoxyphenyl groups can contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs based on substituents, biological activities, and physicochemical properties:

Key Observations

Thiophene vs. Aromatic Rings : The target compound’s thiophene group may enhance lipophilicity and membrane permeability compared to phenyl (S336, 117) or pyridyl (4234) substituents. Thiophene’s electron-rich nature could also influence receptor binding .

Trifluoromethoxy vs. Other Halogenated Groups : The 4-(trifluoromethoxy)phenyl group offers superior metabolic stability compared to 4-chlorophenyl (117) or 3-(trifluoromethyl)phenyl (1c), as CF3O is less prone to oxidative degradation .

Biological Activity: S336’s pyridyl and methoxy groups are critical for umami receptor (hTAS1R1/hTAS1R3) activation . Compound 117’s hydroxyl group may facilitate hydrogen bonding with SCD1, a target for metabolic disorders .

Research Findings and Implications

- Potency: S336 exhibits nanomolar potency as an umami agonist, attributed to its pyridyl and methoxy substituents .

- Solubility : The trifluoromethoxy group in the target compound likely reduces aqueous solubility compared to hydroxyl (117) or methoxy (4234) groups, necessitating formulation optimization .

- Thermal Stability : Analog 1c’s melting point (260–262°C) suggests high thermal stability, a trait shared with the target compound due to its rigid oxalamide core .

Biological Activity

N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Details:

- Molecular Weight: 435.56 g/mol

- IUPAC Name: this compound

- CAS Number: 2309803-43-6

Biological Activity Overview

This compound has been studied for various biological activities, including its effects on enzyme inhibition, anti-inflammatory properties, and potential as an anticancer agent. The following sections summarize key findings from research studies.

-

Enzyme Inhibition:

- This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenases (COX). This inhibition can lead to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

-

Anticancer Properties:

- Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, although further detailed studies are required to elucidate the exact pathways involved.

-

Antimicrobial Activity:

- Research has suggested that the compound possesses antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | COX inhibition leading to reduced inflammation | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several human cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.